4,4,6-Trifluorochromane-2-carboxylic acid
Description
4,4,6-Trifluorochromane-2-carboxylic acid is a fluorinated organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of three fluorine atoms and a chromane ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Properties
Molecular Formula |
C10H7F3O3 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
4,4,6-trifluoro-2,3-dihydrochromene-2-carboxylic acid |
InChI |
InChI=1S/C10H7F3O3/c11-5-1-2-7-6(3-5)10(12,13)4-8(16-7)9(14)15/h1-3,8H,4H2,(H,14,15) |
InChI Key |
PDTSNRZGIAWXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1(F)F)C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-Trifluorochromane-2-carboxylic acid typically involves multi-step organic reactions. One common method is the fluorination of chromane derivatives followed by carboxylation. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4,6-Trifluorochromane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as sodium hydride or organolithium compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
4,4,6-Trifluorochromane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced bioavailability and stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4,4,6-Trifluorochromane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological activities. The pathways involved may include inhibition or activation of certain enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
Comparison with Similar Compounds
6-Fluoro-chroman-2-carboxylic acid: A related compound with a single fluorine atom, used as a chiral building block in pharmaceuticals.
Chroman-4-one derivatives: These compounds share the chromane ring structure but differ in their functional groups and biological activities.
Uniqueness: 4,4,6-Trifluorochromane-2-carboxylic acid stands out due to its multiple fluorine atoms, which impart unique chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with enhanced performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
